

2-Chloro-3-nitrobenzoyl chloride melting point data

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Compound of Interest

Compound Name: 2-Chloro-3-nitrobenzoyl chloride

CAS No.: 34128-16-0

Cat. No.: B2522514

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Technical Guide: 2-Chloro-3-nitrobenzoyl Chloride

CAS: 34128-16-0 | Formula: $C_7H_3Cl_2NO_3$ | MW: 220.01 g/mol [\[1\]](#)

Physicochemical Profile & Melting Point Analysis

Unlike its stable parent acid, **2-chloro-3-nitrobenzoyl chloride** is a reactive intermediate often generated in situ. The melting point data for this compound requires nuanced interpretation due to its high susceptibility to hydrolysis.

The "Melting Point Trap"

A common analytical error occurs when researchers observe a melting point of 183–187°C.[\[1\]](#) This does not indicate a stable chloride product; rather, it confirms the presence of the hydrolyzed precursor, 2-chloro-3-nitrobenzoic acid.

Property	2-Chloro-3-nitrobenzoyl chloride (Product)	2-Chloro-3-nitrobenzoic acid (Precursor/Degradant)
CAS	34128-16-0	3970-35-2
Physical State	Low-melting solid or viscous oil (at RT)	Crystalline Solid
Melting Point	< 30–40°C (Often observed as a semi-solid)	183–187°C (Lit.) ^[1]
Solubility	Reacts with water; Soluble in DCM, THF, Toluene	Low in water; Soluble in DMSO, MeOH
Key IR Signal	~1780 cm ⁻¹ (Acid Chloride C=O)	~1680–1700 cm ⁻¹ (Carboxylic Acid C=O)



Critical Insight: If your isolated solid melts above 100°C, your reaction has failed or the product has fully hydrolyzed upon exposure to atmospheric moisture.

Synthesis & Purification Protocol

Objective: Conversion of 2-chloro-3-nitrobenzoic acid to the acid chloride with >98% conversion, minimizing hydrolysis during isolation.

Reagents

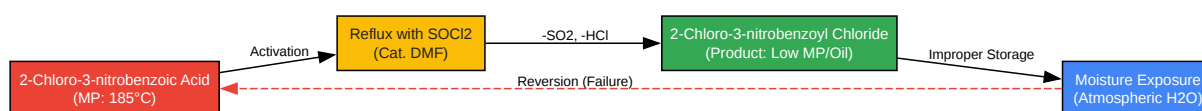
- Precursor: 2-Chloro-3-nitrobenzoic acid (1.0 eq)
- Reagent: Thionyl Chloride (SOCl₂) (3.0–5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
- Solvent: Toluene (anhydrous) or Neat (if using excess SOCl₂)

Step-by-Step Methodology

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.[1] Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ off-gassing.
- Addition: Charge the flask with 2-chloro-3-nitrobenzoic acid. Add Thionyl Chloride carefully. If using a solvent, suspend the acid in toluene first.
- Catalysis: Add 1–2 drops of anhydrous DMF (Dimethylformamide). This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.
- Reaction: Heat the mixture to reflux (approx. 75–80°C) for 2–4 hours.
 - Visual Endpoint: The suspension should turn into a clear, homogeneous yellow/orange solution, indicating consumption of the solid acid.
- Isolation (Crucial Step):
 - Cool the mixture to room temperature.
 - Connect to a high-vacuum rotary evaporator.
 - Remove excess SOCl₂ and solvent at < 50°C.
 - Azeotropic Drying: Add anhydrous toluene (2x) and re-evaporate to strip trace thionyl chloride.
- Product: The residue will be a yellow/brown oil or low-melting semi-solid. Do not recrystallize from wet solvents. Use immediately for the next step (e.g., amide coupling).

Reaction Logic & Failure Modes (Visualization)

The following diagram illustrates the synthesis pathway and the critical hydrolysis risk that leads to incorrect melting point data.



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Caption: Synthesis pathway showing the reversible degradation loop caused by moisture, leading to false-positive high melting points.

Analytical Validation (Self-Validating Protocol)

Since the melting point is unreliable for purity determination of this specific intermediate, use FTIR or TLC derivatization for validation.[1]

Method A: FTIR Shift

- Protocol: Place a drop of the neat oil/solid between KBr plates (anhydrous).
- Validation: Look for the shift of the carbonyl stretch.
 - Start Material: Broad peak at 1680–1710 cm^{-1} (Acid).
 - Target Product: Sharp, intense peak at $\sim 1780 \text{ cm}^{-1}$ (Acid Chloride).

Method B: Methanol Quench (TLC)

- Protocol: Take a small aliquot (10 mg) of the reaction mixture and quench it into 0.5 mL of dry Methanol.
- Result: This converts the acid chloride to the Methyl Ester (Methyl 2-chloro-3-nitrobenzoate).
- Analysis: Run TLC (Hexane/EtOAc 3:1).
 - Acid ($R_f \sim 0.1$) vs. Methyl Ester ($R_f \sim 0.6$).
 - If the spot remains at the baseline (Acid), the conversion was incomplete.

Applications in Drug Development

This intermediate is a "privileged scaffold" builder, primarily used to introduce the 2-chloro-3-nitro moiety into heterocycles.[1]

- Benzamide Synthesis: Reaction with amines to form N-substituted benzamides, precursors to PARP inhibitors or kinase inhibitors.[1]
- Cyclization: The ortho-chloro and meta-nitro groups allow for subsequent nucleophilic aromatic substitution (S_NAr) and reduction cyclization sequences to form Quinoxalinones or Benzimidazoles.[1]

References

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